4-[Isonicotinoyl(2-thienylsulfonyl)amino]phenyl isonicotinate
Description
4-[Isonicotinoyl(2-thienylsulfonyl)amino]phenyl isonicotinate is a synthetic organic compound characterized by a phenyl isonicotinate backbone modified with a 2-thienylsulfonylamino substituent.
Properties
IUPAC Name |
[4-[pyridine-4-carbonyl(thiophen-2-ylsulfonyl)amino]phenyl] pyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15N3O5S2/c26-21(16-7-11-23-12-8-16)25(32(28,29)20-2-1-15-31-20)18-3-5-19(6-4-18)30-22(27)17-9-13-24-14-10-17/h1-15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRNWNQQOMJYHBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)S(=O)(=O)N(C2=CC=C(C=C2)OC(=O)C3=CC=NC=C3)C(=O)C4=CC=NC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15N3O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401139260 | |
| Record name | 4-[(4-Pyridinylcarbonyl)(2-thienylsulfonyl)amino]phenyl 4-pyridinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401139260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
465.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
518330-11-5 | |
| Record name | 4-[(4-Pyridinylcarbonyl)(2-thienylsulfonyl)amino]phenyl 4-pyridinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=518330-11-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[(4-Pyridinylcarbonyl)(2-thienylsulfonyl)amino]phenyl 4-pyridinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401139260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Isonicotinoyl(2-thienylsulfonyl)amino]phenyl isonicotinate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of Isonicotinoyl Chloride: Isonicotinic acid is reacted with thionyl chloride (SOCl2) to form isonicotinoyl chloride.
Thienylsulfonylation: The isonicotinoyl chloride is then reacted with 2-thienylsulfonyl chloride in the presence of a base such as triethylamine to form the intermediate compound.
Coupling Reaction: The intermediate is then coupled with 4-aminophenyl isonicotinate under controlled conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route for large-scale production. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-[Isonicotinoyl(2-thienylsulfonyl)amino]phenyl isonicotinate can undergo various chemical reactions, including:
Oxidation: The thienylsulfonyl group can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4).
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C), sodium borohydride (NaBH4).
Substitution: Nitric acid (HNO3) for nitration, halogens (Cl2, Br2) for halogenation.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of 4-[Isonicotinoyl(2-thienylsulfonyl)amino]phenyl isonicotinate through various in vitro evaluations.
- Mechanism of Action : The compound is believed to inhibit specific kinases involved in cancer cell proliferation, notably Aurora-A kinase. Inhibiting this kinase can lead to disrupted mitotic processes in cancer cells, ultimately resulting in cell death. This mechanism has been supported by molecular docking studies that show strong binding affinity to the ATP binding site of Aurora-A kinase .
- Cell Line Studies : The compound has been tested against several human cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colorectal carcinoma). Results indicate significant antiproliferative activity, with IC50 values demonstrating effective cytotoxicity at low concentrations .
Case Studies
Several case studies have been published that document the synthesis and biological evaluation of this compound:
- Study on Aurora-A Kinase Inhibition : A study reported the synthesis of a series of derivatives similar to this compound. These derivatives were evaluated for their ability to inhibit Aurora-A kinase, showing promising results in terms of cytotoxicity against cancer cell lines .
- Evaluation of Drug-Like Properties : Another research effort assessed the drug-like properties of synthesized compounds using computational tools such as SwissADME. This study indicated that the compound possesses favorable pharmacokinetic profiles, suggesting its potential for further development into therapeutic agents .
Data Tables
The following table summarizes key findings from recent studies on this compound:
Mechanism of Action
The mechanism by which 4-[Isonicotinoyl(2-thienylsulfonyl)amino]phenyl isonicotinate exerts its effects depends on its application:
Biological Systems: It may interact with specific enzymes or receptors, modulating their activity through binding interactions.
Chemical Reactions: Acts as a reactant or catalyst, facilitating specific transformations through its functional groups.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and molecular properties of 4-[Isonicotinoyl(2-thienylsulfonyl)amino]phenyl isonicotinate and related phenyl isonicotinate derivatives:
*Note: The molecular formula and weight for the target compound are estimated based on analogs.
Key Structural and Functional Insights:
The latter’s fused aromatic system may confer stronger π-π stacking interactions. Pentafluorophenyl derivatives (e.g., ) exhibit increased lipophilicity, advantageous for blood-brain barrier penetration, whereas methoxycarbonyl () groups may reduce metabolic stability.
Biological Relevance: The ethyl 3-cyano-6-methyl-2-(phenylthio)isonicotinate () is linked to hepatocellular carcinoma (HCC) pathways, suggesting phenyl isonicotinate derivatives may interact with metabolic enzymes or signaling proteins. Sulfonamide-containing analogs (e.g., target compound and ) are often explored as enzyme inhibitors (e.g., carbonic anhydrase) due to their ability to mimic carboxylate groups .
Synthetic Utility :
- The tert-butoxycarbonyl (Boc)-piperazine modification in highlights the use of phenyl isonicotinates as intermediates in peptide-mimetic drug synthesis.
Biological Activity
4-[Isonicotinoyl(2-thienylsulfonyl)amino]phenyl isonicotinate is a heterocyclic compound that has garnered attention due to its potential therapeutic applications, particularly in the treatment of various diseases. This article explores its biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical formula: . Its structure includes an isonicotinoyl group linked to a thienylsulfonyl moiety, contributing to its biological activities. The presence of these functional groups suggests potential interactions with biological targets.
HDAC Inhibition
One of the primary mechanisms attributed to this compound is its role as a histone deacetylase (HDAC) inhibitor . HDAC inhibitors are known to influence gene expression by altering chromatin structure and are implicated in the treatment of various cancers and neurodegenerative diseases. The patent literature indicates that this compound exhibits significant HDAC inhibitory activity, making it a candidate for therapeutic development in autoimmune and inflammatory diseases .
Anti-inflammatory Effects
The compound has also shown promise in modulating inflammatory pathways. By inhibiting specific enzymes involved in inflammation, such as phosphodiesterase IV (PDE IV), it can potentially reduce inflammatory responses associated with conditions like rheumatoid arthritis and multiple sclerosis .
Autoimmune Diseases
Clinical studies have highlighted the efficacy of HDAC inhibitors in treating autoimmune diseases. The compound's ability to modulate immune responses positions it as a potential therapeutic agent for conditions such as lupus and rheumatoid arthritis .
Neurodegenerative Diseases
Research indicates that compounds with HDAC inhibitory properties may also be beneficial in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. By reducing neuroinflammation and promoting neuronal survival, this compound could serve as a novel treatment strategy .
In Vitro Studies
In vitro studies have demonstrated that this compound effectively inhibits HDAC activity across various cell lines. For example, a study published in Molecular Neurodegeneration reported significant reductions in HDAC activity, correlating with increased acetylation of histones and subsequent upregulation of neuroprotective genes .
In Vivo Efficacy
Animal models have been utilized to assess the therapeutic potential of this compound. In a murine model of multiple sclerosis, treatment with the compound resulted in reduced clinical scores and histological evidence of decreased inflammation . Additionally, its neuroprotective effects were observed in models of Alzheimer's disease, where it improved cognitive function and reduced amyloid plaque accumulation .
Data Tables
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 4-[Isonicotinoyl(2-thienylsulfonyl)amino]phenyl isonicotinate, and what challenges arise during purification?
- Methodological Answer : The compound’s synthesis likely involves multi-step reactions, including sulfonylation of the thienyl group, isonicotinoyl coupling, and esterification. Key challenges include controlling regioselectivity during sulfonylation and minimizing hydrolysis of the ester group. Purification often requires chromatographic techniques (e.g., flash column chromatography) or recrystallization using solvents like acetonitrile or ethyl acetate. Impurity profiles should be analyzed via HPLC-MS to confirm purity (>98% as per GC standards in similar sulfonamide syntheses) .
Q. Which spectroscopic methods are most reliable for characterizing this compound’s structure and stability?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F if fluorinated intermediates are used) is critical for confirming regiochemistry and functional group integrity. Mass spectrometry (ESI-TOF or MALDI-TOF) validates molecular weight. Stability under varying temperatures and pH can be assessed via accelerated degradation studies monitored by UV-Vis or FTIR, with reference to protocols for structurally related sulfonamides .
Q. How does the compound’s solubility profile influence its experimental applications?
- Methodological Answer : Solubility in polar (e.g., DMSO, methanol) and non-polar solvents (e.g., chloroform) must be quantified using gravimetric or spectrophotometric methods. Poor aqueous solubility may necessitate formulation with surfactants or co-solvents for biological assays. Phase diagrams and Hansen solubility parameters can guide solvent selection for reaction optimization .
Advanced Research Questions
Q. How can researchers resolve contradictions in reactivity data between computational models and experimental results for this compound?
- Methodological Answer : Discrepancies often arise from approximations in DFT calculations (e.g., solvent effects, transition state barriers). Validate computational models using high-level ab initio methods (e.g., CCSD(T)) and compare with kinetic data from stopped-flow spectroscopy. Systematic error analysis, including solvent dielectric constant adjustments and explicit solvation models, can reconcile differences .
Q. What factorial design approaches optimize reaction yields while minimizing side-product formation?
- Methodological Answer : Employ a 2^k factorial design to test variables like temperature (e.g., 0–60°C), catalyst loading (e.g., 1–5 mol%), and solvent polarity. Response surface methodology (RSM) identifies optimal conditions. For example, lower temperatures (<10°C) may suppress ester hydrolysis, while higher catalyst concentrations accelerate coupling but increase thienyl sulfone dimerization risks .
Q. How do competing mechanistic pathways (e.g., SN1 vs. SN2) influence the synthesis of intermediates like 2-thienylsulfonyl derivatives?
- Methodological Answer : Kinetic isotope effects (KIEs) and stereochemical probes (e.g., chiral auxiliaries) can distinguish between mechanisms. Polar aprotic solvents (e.g., DMF) favor SN2 pathways, while protic solvents (e.g., ethanol) may stabilize carbocation intermediates (SN1). Monitoring via in-situ IR spectroscopy tracks intermediate formation rates .
Q. What strategies address batch-to-batch variability in crystallinity and polymorph formation?
- Methodological Answer : Polymorph control requires strict control of cooling rates and solvent composition during crystallization. Techniques like slurry bridging or seeding with known crystalline forms enhance reproducibility. Powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC) characterize polymorphic transitions, while dynamic vapor sorption (DVS) assesses hygroscopicity-driven changes .
Theoretical and Data Analysis Questions
Q. How can researchers integrate this compound into a broader theoretical framework for sulfonamide-based drug discovery?
- Methodological Answer : Link the compound’s electronic properties (e.g., Hammett σ values for the thienyl group) to structure-activity relationships (SAR) using QSAR models. Compare its sulfonamide bond dissociation energies (BDEs) with known inhibitors (e.g., carbonic anhydrase) via DFT to predict biological activity .
Q. What statistical methods are appropriate for analyzing conflicting toxicity data across in vitro and in vivo models?
- Methodological Answer : Apply meta-analysis tools to harmonize datasets, accounting for covariates like cell line specificity or metabolic differences. Bootstrap resampling or Bayesian hierarchical models quantify uncertainty. Dose-response inconsistencies can be resolved using Akaike information criterion (AIC) to compare logistic vs. probit regression fits .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
